molecular formula C14H10O9 B1616203 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid CAS No. 47307-06-2

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid

Cat. No.: B1616203
CAS No.: 47307-06-2
M. Wt: 322.22 g/mol
InChI Key: OVPHIYQDYJLKEW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptors

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid is a polyphenolic compound characterized by a benzoic acid core substituted with hydroxyl groups at positions 3 and 5, and an ester-linked 3,4,5-trihydroxybenzoyl group at position 4. The esterification occurs between the hydroxyl group of the benzoic acid moiety and the carboxyl group of gallic acid (3,4,5-trihydroxybenzoic acid), forming a depside structure.

Key structural features include:

  • Molecular formula : $$ \text{C}{14}\text{H}{10}\text{O}_9 $$
  • Molecular weight : 322.22 g/mol
  • SMILES notation : O=C(O)C1=CC(O)=C(OC(C2=CC(O)=C(O)C(O)=C2)=O)C(O)=C1
  • InChIKey : OVPHIYQDYJLKEW-UHFFFAOYSA-N

The compound exhibits a planar aromatic structure with multiple hydroxyl groups contributing to its polar nature and hydrogen-bonding potential.

Property Value Source
Molecular Formula $$ \text{C}{14}\text{H}{10}\text{O}_9 $$
Molecular Weight 322.22 g/mol
SMILES O=C(O)C1=CC(O)=C(OC(C2=CC(O)=C(O)C(O)=C2)=O)C(O)=C1
InChIKey OVPHIYQDYJLKEW-UHFFFAOYSA-N

CAS Registry Number and Alternative Chemical Identifiers

The primary identifier for this compound is CAS 47307-06-2 , which distinguishes it from structurally related polyphenols. Additional identifiers include:

Identifier Type Value Source
CAS Registry Number 47307-06-2
PubChem CID 73289
ChemSpider ID Not explicitly listed; related compounds: 4573730 (3,4-dihydroxy isomer)
EC Number 256-307-7

A common alternative identifier is EINECS 256-307-7 , used in regulatory contexts. Note that CAS 536-08-3 refers to digallic acid (3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid), a positional isomer with distinct spectral and chemical properties.

Synonymous Terminology in Botanical and Pharmacological Contexts

The compound is also referred to by the following names:

  • Benzoic acid, 3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]- (IUPAC-recommended nomenclature).
  • p-Digallic acid : A term used in some phytochemical studies, though this designation may overlap with other digallic acid isomers.
  • Gallic acid 4-gallate : Emphasizes the esterification between gallic acid and its derivative.

Botanical sources include Platycarya strobilacea and Bombax ceiba, where it co-occurs with related tannins.

Spectral Signatures and Reference Databases

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1710–1735 cm⁻¹ : Ester carbonyl (C=O) stretching, diagnostic for depside linkages.
  • 1620 cm⁻¹ : C=C aromatic stretching, typical of polyphenolic rings.
  • 1300–1200 cm⁻¹ : C–O–C ester and ether vibrations.

These features align with hydrolysable tannins, which show broad O–H stretches between 3200–3600 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is limited, related gallic acid derivatives exhibit:

  • ¹H NMR (D₂O) :
    • δ 7.04–7.05 ppm: Proton signals from aromatic hydrogens.
    • δ 4.5–5.5 ppm: Hydroxyl protons (broad signals).
  • ¹³C NMR (D₂O) :
    • δ 177.7 ppm: Carboxylic acid carbonyl carbon.
    • δ 147–148 ppm: Quinone carbons.

Reference Databases

Critical spectral and structural data are archived in:

  • PubChem : Includes SMILES, InChI, and molecular weight.
  • ChemSpider : Provides connectivity information and SMILES strings.
  • CAS Common Chemistry : Lists synonyms and regulatory identifiers.

Properties

IUPAC Name

3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O9/c15-7-3-6(4-8(16)11(7)19)14(22)23-12-9(17)1-5(13(20)21)2-10(12)18/h1-4,15-19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPHIYQDYJLKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197097
Record name 3,5-Dihydroxy-4-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197097
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Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47307-06-2
Record name 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47307-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxy-4-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047307062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-4-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
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Preparation Methods

Overview

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid is a polyphenolic compound with a complex ester structure. Its synthesis involves multi-step strategies, primarily focusing on esterification between 3,5-dihydroxybenzoic acid and gallic acid derivatives. Below are detailed methods derived from literature and patent analyses.

Key Synthetic Routes

Synthesis of 3,5-Dihydroxybenzoic Acid

The benzoic acid core is synthesized via sulfonation and hydrolysis, as described in CN110540496A :

  • Sulfonation : Benzoic acid reacts with 50% fuming sulfuric acid (1:1–2 mass ratio) at 120°C for 6 hours.
  • Hydrolysis : The sulfonated product is hydrolyzed in a stainless steel reactor with sodium hydroxide at 280–300°C for 30 minutes.
  • Acidification and Crystallization : The product is acidified with sulfuric acid, centrifuged, and crystallized from methanol/water.

Esterification with Gallic Acid

The ester bond is formed via coupling 3,5-dihydroxybenzoic acid with gallic acid (3,4,5-trihydroxybenzoic acid). Two approaches are prevalent:

Method A: Acyl Chloride Coupling
  • Activation of Gallic Acid :
    • Gallic acid is converted to galloyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in toluene or THF.
    • Example: 1.02 g gallic acid + 0.33 mL oxalyl chloride in toluene at 0–20°C.
  • Esterification :
    • The 4-OH group of 3,5-dihydroxybenzoic acid reacts with galloyl chloride in pyridine or with triethylamine as a base.
    • Conditions : 0°C → room temperature, 2–4 hours.
    • Yield : ~38%.
Method B: Direct Coupling with Catalysts
  • Steglich Esterification :
    • Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
    • Example: 42.2 g 4-hydroxybenzoic acid ethoxymethyl ester + 58.3 g gallic acid derivative, 41.15 g DCC, 2.4 g DMAP.
    • Yield : 100% (theoretical, requires optimization).

Reaction Optimization

Parameter Conditions Impact
Solvent Toluene, benzene (Dean-Stark trap for water removal) Azeotropic distillation improves esterification efficiency.
Catalyst p-Toluenesulfonic acid (acidic) or DMAP (basic) Acidic conditions favor esterification; DMAP accelerates coupling.
Temperature 0°C → room temperature (for acyl chloride) or reflux (for direct coupling) Low temperatures reduce side reactions; reflux drives equilibrium.
Protecting Groups Acetylation of 3,5-OH groups on benzoic acid [Hypothetical] Prevents unwanted esterification at 3,5-OH sites.

Challenges and Solutions

  • Selectivity : Multiple hydroxyl groups risk side reactions.
    • Solution : Use selective protection (e.g., acetyl groups) or mild coupling agents.
  • Low Yields : Reported yields for similar esters range from 21–70%.
    • Solution : Optimize stoichiometry, solvent, and catalyst (e.g., excess gallic acid derivative).
  • Purification : Polar intermediates complicate isolation.
    • Solution : Recrystallization (isopropanol/water) or column chromatography.

Industrial-Scale Considerations

  • Cost Efficiency : Reuse of methanol and saturated brine reduces waste.
  • Equipment : Stainless steel reactors with graphite condensers resist corrosion.
  • Environmental Impact : Recycling solvents and minimizing acidic wastewater (via 50% fuming sulfuric acid) are critical.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl groups in the molecule donate hydrogen atoms to neutralize free radicals. Additionally, it can modulate various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/CAS Number
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid C₁₄H₁₀O₉ 322.22 - 3,5-Dihydroxybenzoic acid backbone
- 4-O-galloyl ester
CAS 47307-06-2
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 - 3,4-Dihydroxyphenyl group
- Propenoic acid chain
CAS 331-39-5
4-Hydroxy-3,5-dimethoxybenzoic acid C₉H₁₀O₅ 198.17 - 4-Hydroxy group
- 3,5-Dimethoxy substituents
CAS 530-57-4
Glucosyringic acid C₁₅H₂₀O₁₀ 372.31 - 3,5-Dimethoxy-4-hydroxybenzoic acid
- β-D-glucopyranosyl group at position 4
CAS 33228-65-8
5-Galloylquinic acid C₂₁H₂₀O₁₃ 480.37 - Quinic acid core
- Galloyl ester at position 5
CAS 53584-43-3

Key Observations :

  • Substituent Diversity: The target compound is distinguished by its galloyl ester at position 4, whereas caffeic acid features a propenoic acid chain. Methoxy derivatives (e.g., 4-Hydroxy-3,5-dimethoxybenzoic acid) exhibit reduced hydroxylation, which impacts solubility and reactivity .
  • Glycosylation: Glucosyringic acid incorporates a β-D-glucopyranosyl group, enhancing hydrophilicity compared to the non-glycosylated target compound .
  • Core Structure : 5-Galloylquinic acid is based on a cyclohexane (quinic acid) core rather than a benzoic acid backbone, broadening its metabolic applications .

Functional and Pharmacological Comparison

Key Insights :

  • Antioxidant Efficacy : The target compound’s hydroxyl-rich structure likely confers moderate antioxidant activity, though less than caffeic acid or 5-galloylquinic acid due to steric hindrance from the galloyl ester .
  • Pharmacological Potential: Caffeic acid and 5-galloylquinic acid are well-studied for anti-inflammatory and cosmetic uses, while the target compound’s applications remain exploratory .

Physicochemical Properties

Table 3: Physicochemical Data

Compound LogP (Predicted) Solubility (Water) Melting Point (°C)
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid 1.2 Low >300 (decomposes)
Caffeic Acid 1.8 Moderate 223–225
4-Hydroxy-3,5-dimethoxybenzoic acid 2.1 Low 245–247
Glucosyringic acid -0.5 High Not reported

Analysis :

  • The target compound’s low LogP reflects high polarity due to hydroxyl groups, though esterification reduces solubility compared to glucosyringic acid .
  • Methoxy derivatives (e.g., 4-Hydroxy-3,5-dimethoxybenzoic acid) exhibit higher LogP, aligning with reduced hydrophilicity .

Biological Activity

3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid, also known as 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid, is a polyphenolic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H10O9
  • Molecular Weight : 322.23 g/mol
  • IUPAC Name : 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
  • CAS Number : Not specified in the results

Biological Activity

The biological activity of 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid has been investigated in various studies. Key findings include:

Antioxidant Activity

This compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a significant reduction in free radical levels at concentrations as low as 0.25 mmol/L .

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes. In vitro studies demonstrated that it suppresses the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators of inflammation . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

The compound shows promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation . This raises the possibility of its use in neurodegenerative disease management.

The mechanisms through which 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid exerts its effects include:

  • Scavenging Free Radicals : The hydroxyl groups present in its structure are responsible for its ability to donate electrons to free radicals.
  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammation : In a controlled study involving animal models with induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups .
  • Neuroprotection Study : A study on neuronal cell cultures demonstrated that treatment with this compound reduced oxidative stress markers and increased cell viability under stress conditions .

Summary Table of Biological Activities

Biological Activity Effect Observed Method Used
AntioxidantSignificant free radical scavengingDPPH assay
Anti-inflammatoryInhibition of COX and LOXEnzymatic assays
AntimicrobialGrowth inhibition of pathogensAgar diffusion test
NeuroprotectiveIncreased cell viability under stressCell culture assays

Q & A

Basic Research Questions

Q. What are the key structural features of 3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid, and how are they experimentally confirmed?

  • Methodological Answer : The compound contains a central benzoic acid core substituted with hydroxyl groups at positions 3 and 5, and an ester-linked 3,4,5-trihydroxybenzoyl moiety at position 3. Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can identify aromatic protons, hydroxyl groups, and ester linkages. For example, splitting patterns in 1^1H NMR distinguish between free hydroxyls and esterified oxygens .
  • Infrared Spectroscopy (IR) : Peaks near 1700 cm1^{-1} confirm the carboxylic acid group, while ester C=O stretches appear around 1740 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. What are common synthetic routes for preparing this compound?

  • Methodological Answer : The synthesis typically involves esterification between a hydroxyl-rich benzoic acid derivative (e.g., gallic acid) and a dihydroxybenzoic acid precursor. A general protocol includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., via DCC coupling) in 3,4,5-trihydroxybenzoic acid.
  • Step 2 : Reaction with 3,5-dihydroxy-4-hydroxybenzoic acid under reflux in anhydrous ethanol with catalytic acetic acid.
  • Step 3 : Purification via recrystallization (water-ethanol mixtures) or column chromatography .
    • Example Yield : Similar esterification reactions report yields of 60–75% under optimized conditions .

Q. How can researchers assess the compound's stability under varying pH conditions?

  • Methodological Answer :

  • HPLC Analysis : Monitor degradation products over time in buffers (pH 2–12) at 25°C and 37°C.
  • UV-Vis Spectroscopy : Track absorbance changes at λmax (~270 nm for aromatic systems) to quantify stability .
  • Data Interpretation : Instability in alkaline conditions (pH >10) is common due to ester hydrolysis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be used to study the compound's metabolic pathways?

  • Methodological Answer :

  • Synthesis of Deuterated Analogues : Replace hydroxyl protons with deuterium using deuterated solvents (e.g., D2O) during synthesis .
  • Mass Spectrometry Tracking : Use LC-MS/MS to trace deuterated metabolites in in vitro or in vivo models.
  • Applications : Quantify phase I/II metabolism (e.g., glucuronidation, sulfation) and identify reactive intermediates .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound's tautomeric forms?

  • Methodological Answer :

  • Dynamic NMR : Observe proton exchange between tautomers (e.g., keto-enol forms) at variable temperatures.
  • X-ray Crystallography : Definitive determination of solid-state structure and hydrogen-bonding networks .
  • Computational Chemistry : DFT calculations predict stable tautomers and compare with experimental data .

Q. How can researchers address contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Response Studies : Use standardized assays (e.g., DPPH for antioxidants; ROS probes for pro-oxidants) across a concentration range (1–100 μM).
  • Cell Line-Specific Factors : Test in multiple cell lines (e.g., HepG2 vs. RAW264.7) to account for metabolic differences.
  • Redox Profiling : Measure intracellular glutathione levels and SOD activity to contextualize dual effects .

Q. What strategies optimize regioselectivity during derivatization (e.g., selective acylation of hydroxyl groups)?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive hydroxyls using silyl ethers (e.g., TBSCl) or acetyl groups.
  • Catalytic Control : Use Lewis acids (e.g., ZnCl2) to direct acylation to the least sterically hindered position.
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid

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